molecular formula C24H27FN4O3 B2585858 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide CAS No. 941880-60-0

2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide

Número de catálogo: B2585858
Número CAS: 941880-60-0
Peso molecular: 438.503
Clave InChI: ZUWCQOANQBXUTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide features a 1,3,8-triazaspiro[4.5]decane core, a bicyclic structure with three nitrogen atoms. Key substituents include:

  • 8-Phenethylacetamide: A phenethylamine-linked acetamide moiety, which may influence pharmacokinetics and target engagement .
    Its molecular formula is C₂₇H₂₉FN₄O₃ (MW: 476.55 g/mol), with a sp³-hybridized spiro carbon contributing to conformational rigidity.

Propiedades

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c25-20-8-6-19(7-9-20)16-29-22(31)24(27-23(29)32)11-14-28(15-12-24)17-21(30)26-13-10-18-4-2-1-3-5-18/h1-9H,10-17H2,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWCQOANQBXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide represents an intriguing area of study within medicinal chemistry due to its potential biological activities. This compound features a complex structure that may confer unique pharmacological properties, particularly in the context of neuropharmacology and oncology.

Chemical Structure and Properties

  • Molecular Formula : C16H18FN3O4
  • Molecular Weight : 335.33 g/mol
  • CAS Number : 1021117-39-4

The compound's structure includes a triazaspiro framework which is known for its ability to interact with biological targets, potentially influencing various signaling pathways.

Antiepileptic Properties

Recent studies have suggested that derivatives of compounds similar to this compound may exhibit antiepileptic effects. For instance, a related compound was shown to modulate neurotransmitter levels in zebrafish models of epilepsy, enhancing neuroprotection and reducing seizure activity through the upregulation of serotonin and downregulation of cortisol levels .

Anticancer Activity

Preliminary investigations indicate that compounds with similar structural motifs may possess anticancer properties. In vitro studies have demonstrated that certain triazaspiro compounds exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.6 µM to 11.0 µM . The mechanism of action appears to involve cell cycle arrest and apoptosis induction, although specific studies on the target compound are still needed.

Neuroprotective Mechanisms

A study focusing on neuroprotective mechanisms highlighted the role of compounds related to our target in scavenging reactive oxygen species (ROS) and modulating oxidative stress pathways . This suggests that this compound could similarly protect neuronal cells from oxidative damage.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications at the phenethyl or fluorobenzyl positions can significantly impact biological activity. The presence of electron-withdrawing groups like fluorine enhances potency against certain biological targets by increasing lipophilicity and improving receptor binding affinity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Mechanism of Action
GM-90432AntiepilepticNot specifiedNeurotransmitter modulation
Compound AAnticancer3.6 - 11.0Induces apoptosis and cell cycle arrest
Compound BNeuroprotectiveNot specifiedScavenging ROS

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that derivatives of compounds similar to 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide exhibit significant anticancer properties. For example:

  • Mechanism of Action : These compounds often target specific pathways involved in cell proliferation and apoptosis. They can inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death in cancer cells.
  • Case Studies : In vitro studies have demonstrated that related compounds show varying degrees of cytotoxicity against multiple cancer cell lines, indicating potential as therapeutic agents against malignancies such as breast and lung cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antitubercular Effects : Similar structures have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent activity against drug-resistant strains .
  • Broad-Spectrum Antimicrobial Potential : Research indicates that modifications to the core structure can enhance activity against a range of bacterial pathogens, making these compounds promising candidates for new antibiotics .

Anti-inflammatory Properties

Preliminary studies suggest that derivatives may possess anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action is hypothesized to result from inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Comparación Con Compuestos Similares

Commercial and Research Relevance

  • Suppliers : The hydrochloride salt of the target compound is available from Shenzhen Hygieia Biotech and others (), indicating industrial interest.
  • Research Gaps: Limited data exists on the target compound’s in vivo efficacy. Future studies should compare its pharmacokinetics with acetic acid and piperazine-containing analogs.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide?

Answer: A common approach involves coupling a spirocyclic intermediate (e.g., 8-amino-3-(4-fluorobenzyl)-1,3-diazaspiro[4.5]decane-2,4-dione) with phenethylacetamide derivatives. Key steps include:

  • Amination : Reacting the spirocyclic core with triethylamine and sulfonyl/acid chlorides in dichloromethane at room temperature for 16 hours .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the product .
  • Crystallization : For structural validation, recrystallize in solvents like ethanol or acetonitrile to obtain single crystals for X-ray diffraction .

Q. Q2. How is the structural integrity of this compound confirmed experimentally?

Answer:

  • X-ray crystallography : Determines bond lengths, angles, and torsion angles (e.g., F–C10–C15 bond angle: 118.7°; spirocyclic ring puckering parameters) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for fluorobenzyl (δ ~7.2–7.4 ppm for aromatic protons) and phenethylacetamide moieties (δ ~2.8 ppm for CH₂ groups) .
    • FTIR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bands (sulfonamide N–H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to map reaction pathways, transition states, and energy barriers for key steps like amide bond formation .
  • Machine learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., dichloromethane vs. THF for yield improvement) .
  • Example : A study on similar spirocyclic compounds achieved a 15% yield increase by optimizing base (triethylamine vs. DIPEA) via computational screening .

Q. Q4. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

  • Dynamic effects in NMR : Conformational flexibility (e.g., spiro ring puckering) may cause signal splitting. Use variable-temperature NMR to observe coalescence or decoalescence of peaks .
  • Complementary techniques :
    • Solid-state NMR : Compare with X-ray data to resolve discrepancies between solution and crystal structures .
    • Mass spectrometry : Validate molecular weight (e.g., exact mass for C₂₈H₃₀FN₃O₃: 491.22 g/mol) to rule out impurities .

Q. Q5. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Substitution patterns : Test bioactivity of analogs with modified fluorobenzyl (e.g., 4-Cl vs. 4-F) or phenethyl groups (e.g., methyl vs. ethyl).
  • Pharmacophore mapping : Use crystallographic data (e.g., hydrogen-bonding motifs between sulfonamide and target proteins) to prioritize derivatives .
  • Case study : A related 4-chlorobenzyl analog showed 3× higher potency in anticonvulsant assays, linked to improved lipophilicity (clogP = 2.8 vs. 2.5 for 4-F) .

Methodological Challenges

Q. Q6. What purification challenges arise during synthesis, and how are they addressed?

Answer:

  • Issue : Co-elution of spirocyclic byproducts (e.g., des-fluoro analogs) in column chromatography.
  • Solutions :
    • Gradient elution : Adjust CH₂Cl₂/MeOH ratios from 95:5 to 85:15 to enhance separation .
    • HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Q. Q7. How is metabolic stability assessed for this compound in preclinical studies?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS. Fluorinated analogs often show enhanced stability (t₁/₂ > 60 mins) .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.